molecular formula C16H13NO2S2 B5739837 N-2-biphenylyl-2-thiophenesulfonamide

N-2-biphenylyl-2-thiophenesulfonamide

Cat. No. B5739837
M. Wt: 315.4 g/mol
InChI Key: HLGPWHYINLLTEO-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N-2-biphenylyl-2-thiophenesulfonamide and related compounds involves complex reactions that include chlorination, condensation with polyhaloethenes, and reactions with aromatic compounds to form various sulfonamide derivatives. One study presented the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, highlighting the process of synthesizing these compounds through structure-activity relationship analysis (Röver et al., 1997). Another study focused on the synthesis of 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides, discussing their molecular modeling and biological evaluation towards specific enzymes, demonstrating a comprehensive synthesis analysis (Yamali et al., 2018).

Molecular Structure Analysis The analysis of the molecular structure of these compounds is often carried out using density functional theory (DFT) methods, topological analysis, and molecular docking studies to understand their interaction with biological targets. One study detailed the synthesis and electronic structure analysis of a Schiff base incorporating thiophene and sulfonamide groups, showing the molecular structure optimization and interaction analysis (Kanagavalli et al., 2022).

Chemical Reactions and Properties Chemical reactions involving N-2-biphenylyl-2-thiophenesulfonamide derivatives often include chlorination, reactions with aromatic compounds, and further condensation steps. The chemical properties of these compounds are influenced by their structural elements, such as the sulfonamide group, which plays a crucial role in their reactivity and interaction with biological targets. For instance, the synthesis of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides demonstrates various reactions and properties related to sulfonamide derivatives (Aizina et al., 2003).

Physical Properties Analysis The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, are essential for understanding their behavior in biological systems. Studies often employ X-ray crystallography and spectroscopic methods to characterize these properties. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provide insights into the compound's physical properties and its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Chemical Properties Analysis The chemical properties of N-2-biphenylyl-2-thiophenesulfonamide derivatives, such as reactivity, stability, and binding affinity to biological targets, are critical for their application in medicinal chemistry. The study of benzenesulfonamides incorporating flexible triazole moieties, for instance, explores their inhibitory activity against carbonic anhydrase enzymes, highlighting the relationship between chemical structure and biological activity (Nocentini et al., 2016).

Safety and Hazards

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properties

IUPAC Name

N-(2-phenylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c18-21(19,16-11-6-12-20-16)17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGPWHYINLLTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)thiophene-2-sulfonamide

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